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molecular formula C7H6F3NO2S B1194102 1,1,1-Trifluoro-n-phenylmethanesulfonamide CAS No. 456-64-4

1,1,1-Trifluoro-n-phenylmethanesulfonamide

Cat. No. B1194102
M. Wt: 225.19 g/mol
InChI Key: OXDSKEQSEGDAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576766B1

Procedure details

To a solution of methyl 5-formyl-6-hydroxy-1-naphthoate (500 mg, 2.17 mmol) in CH2Cl2 (10.2 mL) at rt was added Et3N (483 mg, 4.78 mmol, 0.664 mL) followed by PhNTf2 (928 mg, 2.6 mmol). The mixture was stirred for 18 h and then diluted with Et2O and washed with 1.0 M HCl. The extract was dried with MgSO4 and concentrated in vacuo. The crude material was chromatographed on silica gel (20:1 hexanes/EtOAc), and the material thus obtained was recrystallized from hexanes to give 1.0 g of a 3:2 mixture of the title compound and PhNHTf (˜90% yield).
Name
methyl 5-formyl-6-hydroxy-1-naphthoate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.664 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One
Quantity
928 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[C:8]2[C:14]([O:16][CH3:17])=[O:15])=[O:2].CCN(CC)CC.[C:25]1([N:31](S(C(F)(F)F)(=O)=O)[S:32]([C:35]([F:38])([F:37])[F:36])(=[O:34])=[O:33])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(Cl)Cl.CCOCC>[C:25]1([NH:31][S:32]([C:35]([F:38])([F:36])[F:37])(=[O:34])=[O:33])[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1.[CH:1]([C:3]1[C:12]([O:13][S:32]([C:35]([F:38])([F:37])[F:36])(=[O:34])=[O:33])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[C:8]2[C:14]([O:16][CH3:17])=[O:15])=[O:2]

Inputs

Step One
Name
methyl 5-formyl-6-hydroxy-1-naphthoate
Quantity
500 mg
Type
reactant
Smiles
C(=O)C1=C2C=CC=C(C2=CC=C1O)C(=O)OC
Name
Quantity
0.664 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10.2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
928 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1.0 M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on silica gel (20:1 hexanes/EtOAc)
CUSTOM
Type
CUSTOM
Details
the material thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexanes
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C(=O)C1=C2C=CC=C(C2=CC=C1OS(=O)(=O)C(F)(F)F)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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